molecular formula C5H9BF3KO2 B8003773 Potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate

Potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate

Cat. No.: B8003773
M. Wt: 208.03 g/mol
InChI Key: MQVIUHBNMPBMLF-UHFFFAOYSA-N
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Description

Potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C5H9BF3O2K. This compound is known for its stability and unique reactivity patterns, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) to form the trifluoroborate salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds or other substituted aromatic compounds, depending on the nature of the coupling partner .

Scientific Research Applications

Potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate exerts its effects primarily involves its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, transferring its boron-containing group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate is unique due to its vinyloxyethoxy group, which provides additional reactivity and versatility in chemical transformations. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

potassium;2-ethenoxyethoxymethyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3O2.K/c1-2-10-3-4-11-5-6(7,8)9;/h2H,1,3-5H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVIUHBNMPBMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCCOC=C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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